molecular formula C₁₃H₁₅NO₇ B1142910 ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate CAS No. 101623-83-0

((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate

Cat. No. B1142910
CAS RN: 101623-83-0
M. Wt: 297.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound can be used as a protecting group for an amine in one of the key synthetic steps of kottamide E total synthesis. It can also be used as a starting material to prepare a cis-butene derivative, which is used as a polymer terminating agent in the synthesis of monotelechelic glycopolymers .


Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its diverse properties and making it a valuable tool in various fields of research.


Chemical Reactions Analysis

Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures. Bis (methyl salicyl) carbonate (BMSC) clearly shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves the reaction between 4-Nitrophenol and Trimethylacetyl chloride to form 4-Nitrophenyl Trimethylacetate, followed by the reaction between 4-Nitrophenyl Trimethylacetate and Methoxycarbonyl Chloride to form ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate.", "Starting Materials": ["4-Nitrophenol", "Trimethylacetyl chloride", "Methoxycarbonyl Chloride"], "Reaction": [ "Step 1: Dissolve 4-Nitrophenol in a mixture of pyridine and dichloromethane.", "Step 2: Add Trimethylacetyl chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 3: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-Nitrophenyl Trimethylacetate.", "Step 6: Dissolve 4-Nitrophenyl Trimethylacetate in dichloromethane.", "Step 7: Add Methoxycarbonyl Chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 8: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 9: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 10: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate." ] }

CAS RN

101623-83-0

Molecular Formula

C₁₃H₁₅NO₇

Molecular Weight

297.26

synonyms

2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.